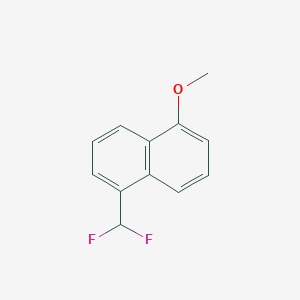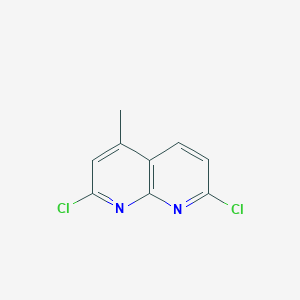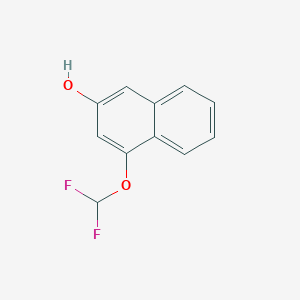
1-(Difluoromethoxy)-3-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-3-naphthol is an organic compound that features a naphthol core substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-3-naphthol typically involves the introduction of the difluoromethoxy group onto the naphthol core. One common method is the reaction of naphthol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-3-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-3-naphthol has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-3-naphthol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall activity .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-3-naphthol
- 1-(Difluoromethoxy)-2-naphthol
- 1-(Difluoromethoxy)-4-naphthol
Comparison: 1-(Difluoromethoxy)-3-naphthol is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure allows for diverse reactions and applications, making it a subject of ongoing research and industrial interest.
Properties
Molecular Formula |
C11H8F2O2 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11,14H |
InChI Key |
VDQQXDDNIFXCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


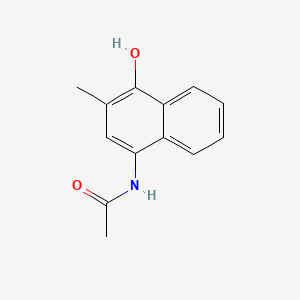


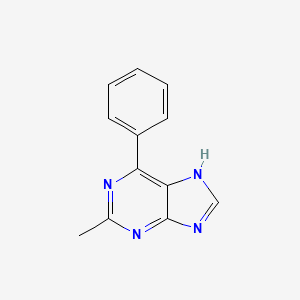
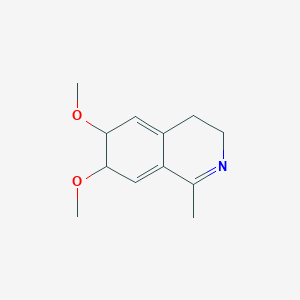

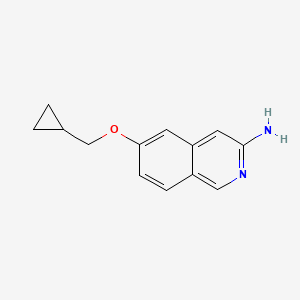
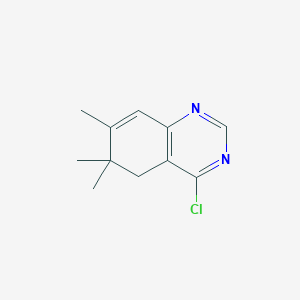
![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)

![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
